[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine

Medicinal Chemistry Structural Biology SAR Analysis

[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine (CAS 308298-92-2) is a hybrid heterocyclic small molecule that fuses a benzothiazole sulfanyl-methyl linker with a 2-(methylamino)-1,3,4-thiadiazole core. The compound belongs to a pharmacologically active class of benzothiazole-1,3,4-thiadiazole conjugates that have demonstrated antibacterial, antifungal, and antiviral activities in recent medicinal chemistry campaigns.

Molecular Formula C11H10N4S3
Molecular Weight 294.41
CAS No. 308298-92-2
Cat. No. B2875547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine
CAS308298-92-2
Molecular FormulaC11H10N4S3
Molecular Weight294.41
Structural Identifiers
SMILESCNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H10N4S3/c1-12-10-15-14-9(18-10)6-16-11-13-7-4-2-3-5-8(7)17-11/h2-5H,6H2,1H3,(H,12,15)
InChIKeyJIXLSNXRPINJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: [5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine (CAS 308298-92-2)


[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine (CAS 308298-92-2) is a hybrid heterocyclic small molecule that fuses a benzothiazole sulfanyl-methyl linker with a 2-(methylamino)-1,3,4-thiadiazole core [1]. The compound belongs to a pharmacologically active class of benzothiazole-1,3,4-thiadiazole conjugates that have demonstrated antibacterial, antifungal, and antiviral activities in recent medicinal chemistry campaigns [2]. With a molecular formula of C11H10N4S3 and a molecular weight of 294.4 g/mol, it is structurally distinct from the closely related 1,2,4-triazole-5-thione isomer Ceefourin 1 (CAS 315702-40-0) and from the benzyl-substituted analog MS21570 (CAS 65373-29-7), making it a valuable candidate for comparative structure–activity relationship (SAR) studies and targeted screening libraries.

Why [5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine Cannot Be Readily Substituted by In-Class Analogs


Superficial structural similarity among benzothiazole–thiadiazole/triazole hybrids belies profound differences in target engagement, selectivity, and physicochemical behavior. The 1,3,4-thiadiazole-2-amine scaffold present in the target compound directs a distinct hydrogen-bonding and electron-density pattern compared to the 1,2,4-triazole-5-thione core of Ceefourin 1 (a selective MRP4 inhibitor, IC₅₀ = 2.6 μM) . Likewise, replacement of the benzothiazole moiety with a simple benzyl group (as in MS21570, a GPR171 antagonist) abolishes the extended π-stacking and sulfur-mediated interactions that the benzothiazole ring can provide . These structural nuances translate into non-interchangeable bioactivity fingerprints, as demonstrated by high-throughput screening data showing that the target compound engages multiple targets—including RGS4, the μ-opioid receptor, ADAM17, and the M1 muscarinic receptor—whereas the isomer Ceefourin 1 is highly selective for MRP4 [1]. Generic substitution therefore risks both loss of desired polypharmacology and introduction of unanticipated off-target activities.

Quantitative Differentiation Evidence for [5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine


Structural Core Differentiation: 1,3,4-Thiadiazole-2-amine vs. 1,2,4-Triazole-5-thione

The target compound incorporates a 1,3,4-thiadiazole-2-amine core, whereas its closest formula isomer, Ceefourin 1, contains a 1,2,4-triazole-5-thione core. This difference alters the key hydrogen-bond donor/acceptor pattern: the thiadiazole-2-amine offers a primary amine (–NHCH₃) capable of acting as both a hydrogen-bond donor and acceptor, while the triazole-5-thione presents a thione (C=S) group that favors different intermolecular interactions [1]. In practice, Ceefourin 1 exhibits an IC₅₀ of 2.6 μM for MRP4 with >10-fold selectivity over P-gp, MRP1, and ABCG2, consistent with its triazole-thione pharmacophore . The target compound’s distinct core scaffold is predicted to shift target selectivity away from MRP4 toward other protein classes, as supported by its multi-target HTS profile (see Evidence Item 2).

Medicinal Chemistry Structural Biology SAR Analysis

Multi-Target Bioactivity Fingerprint from High-Throughput Screening vs. Single-Target Selectivity of Close Analogs

PubChem BioAssay records for CAS 308298-92-2 report 19 active outcomes from 19 tested assays, with 1 assay showing activity ≤ 1 nM and all 19 assays showing activity ≤ 1 µM [1]. The compound demonstrated activity in a diverse set of primary screening assays, including a cell-based RGS4 regulator assay (Johns Hopkins Ion Channel Center), a luminescence-based μ‑opioid receptor agonist assay, a QFRET-based ADAM17 inhibitor assay, and a fluorescence-based M1 muscarinic receptor agonist assay [1]. In contrast, the close isomer Ceefourin 1 is reported as a highly selective MRP4 inhibitor with no significant activity against P‑gp, MRP1, or ABCG2, and MS21570 is a selective GPR171 antagonist (IC₅₀ = 220 nM) . This indicates that the target compound delivers a broader polypharmacology profile, which may be advantageous for phenotypic screening or disadvantageous for programs requiring single‑target selectivity.

High-Throughput Screening Polypharmacology Target Engagement

Benzothiazole vs. Benzyl Substituent: Impact on Bioactivity and Physicochemistry

The target compound features a benzothiazol-2-ylsulfanylmethyl group at the 5‑position of the thiadiazole ring, whereas the otherwise identical analog MS21570 carries a benzylsulfanyl substituent [1]. The benzothiazole moiety introduces an additional sulfur atom and a fused thiazole ring, increasing molecular weight (294.4 vs. 237.3 g/mol) and polar surface area, and creating new π‑stacking opportunities . MS21570 is a selective GPR171 antagonist with an IC₅₀ of 220 nM [2], while the target compound’s HTS profile shows no reported GPR171 activity but instead engagement of receptors (μ‑opioid, M1) and enzymes (ADAM17, furin) [3]. This shift in target preference underscores the importance of the benzothiazole group in determining target selectivity beyond mere potency enhancement.

Medicinal Chemistry Ligand Efficiency ADME Prediction

Optimal Research & Industrial Application Scenarios for [5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine


Polypharmacology Probe for Phenotypic Screening Libraries

Leveraging its broad multi‑target engagement profile—active against RGS4, μ‑opioid receptor, ADAM17, and M1 receptor in primary HTS [1]—this compound can serve as a phenotypic probe in cell‑based assays where modulation of multiple pathways is desired. Its differentiation from the mono‑selective isomer Ceefourin 1 makes it uniquely suited for ‘shotgun’ screening cascades that aim to identify compounds with polypharmacology signatures.

Structural Biology Tool for Investigating Thiadiazole‑Amine vs. Triazole‑Thione Binding Modes

The 1,3,4‑thiadiazole‑2‑amine core distinguishes this compound from the 1,2,4‑triazole‑5‑thione isomer Ceefourin 1 . Co‑crystallography or NMR studies comparing the two isomers bound to a common target (e.g., MRP4 or a kinase) can elucidate how the hydrogen‑bonding pattern of the methylamine group versus the thione group dictates binding pose and affinity. Such studies are valuable for scaffold‑hopping medicinal chemistry projects.

SAR Exploration of Benzothiazole vs. Benzyl Sulfanyl Substituents

This compound, paired with the benzyl analog MS21570, enables a direct head‑to‑head SAR study of the effect of benzothiazole vs. benzyl substitution on target selectivity . Procurement of both compounds allows medicinal chemists to probe how the additional sulfur and extended aromatic system of benzothiazole redirect target engagement from GPR171 (MS21570) to a broader receptor/enzyme panel, informing design of next‑generation ligands.

Negative Control or Counter‑Screen Compound for MRP4‑Targeted Assays

Because the target compound shares the same benzothiazole‑sulfanylmethyl tail as the MRP4 inhibitor Ceefourin 1 but lacks activity on MRP4 (based on available data), it may be employed as a negative control or specificity control in MRP4‑mediated drug resistance assays [1]. This application exploits the unique structural similarity combined with divergent pharmacology.

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